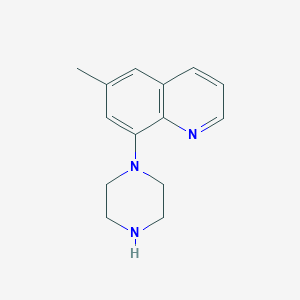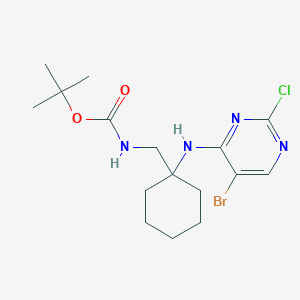
3-(furan-3-yl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(furan-3-yl)-4-methylaniline is an organic compound characterized by the presence of a methyl group, a furan ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-3-yl)-4-methylaniline typically involves the reaction of 4-methyl-3-nitroaniline with furan under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced through a coupling reaction. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 3-(furan-3-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.
科学研究应用
3-(furan-3-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(furan-3-yl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The furan ring and aniline moiety play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
- 4-Methyl-3-(2-furyl)-aniline
- 4-Methyl-3-(4-furyl)-aniline
- 4-Methyl-3-(3-thienyl)-aniline
Comparison: 3-(furan-3-yl)-4-methylaniline is unique due to the specific positioning of the furan ring and the methyl group. This structural arrangement influences its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it valuable for specific research and industrial purposes.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-(furan-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
InChI 键 |
SDIZRGJAYGJNCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C2=COC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-2-phenoxy-benzamide](/img/structure/B8753224.png)











